1-(2-Fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea
CAS No.:
Cat. No.: VC19960961
Molecular Formula: C11H15FN2O2
Molecular Weight: 226.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15FN2O2 |
|---|---|
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | 1-(2-fluorophenyl)-3-(2-hydroxy-2-methylpropyl)urea |
| Standard InChI | InChI=1S/C11H15FN2O2/c1-11(2,16)7-13-10(15)14-9-6-4-3-5-8(9)12/h3-6,16H,7H2,1-2H3,(H2,13,14,15) |
| Standard InChI Key | NVRYGRAZQHAPDM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CNC(=O)NC1=CC=CC=C1F)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a urea core (-NH-C(=O)-NH-) bridged between a 2-fluorophenyl group and a 2-hydroxy-2-methylpropyl chain. Key structural attributes include:
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Aromatic system: The 2-fluorophenyl group introduces electronic asymmetry, enhancing dipole interactions .
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Hydroxyalkyl chain: The geminal methyl groups at C2 create steric hindrance, influencing conformational flexibility.
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Hydrogen bond donors/acceptors: The urea carbonyl and hydroxyl groups enable participation in supramolecular assemblies .
Molecular Formula: C₁₁H₁₄FN₂O₂
Molecular Weight: 237.24 g/mol (calculated from PubChem data for analogous structures) .
Spectroscopic Characterization
While direct data for this specific compound is limited, related urea derivatives exhibit:
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¹H NMR:
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Aromatic protons: δ 7.2–7.8 ppm (ortho-fluorine deshielding)
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Hydroxyl proton: δ 4.5–5.0 ppm (exchangeable, broad)
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Methyl groups: δ 1.2–1.4 ppm (doublet from coupling with adjacent CH)
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IR Spectroscopy:
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N-H stretch: 3320–3350 cm⁻¹
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C=O stretch: 1640–1680 cm⁻¹
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O-H stretch: 3200–3450 cm⁻¹
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Synthesis and Optimization
General Synthetic Routes
Two primary methodologies dominate production:
Route A: Isocyanate Coupling
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Intermediate 1: 2-Fluoroaniline → phenyl isocyanate via phosgenation .
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Intermediate 2: 2-Hydroxy-2-methylpropan-1-amine synthesized from acetone cyanohydrin reduction.
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Coupling: React intermediates in THF with triethylamine catalyst (Yield: 62–68%) .
Route B: Carbamate Rearrangement
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Carbamate Formation: 2-Fluorophenyl carbamate + 2-methylpropane-1,2-diol .
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Thermal Rearrangement: Heated to 110°C in DMF (Yield: 55–60%).
Industrial-Scale Considerations
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Continuous Flow Systems: Reduce reaction time from 8h (batch) to 25min .
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Purification Challenges: Hydrophobic fluorophenyl group necessitates RP-HPLC for >95% purity.
Physicochemical Properties
Thermal Stability: Decomposes above 240°C via urea linkage cleavage (TGA data).
Biological Activity and Mechanism
Enzymatic Interactions
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Carbonic Anhydrase IX Inhibition:
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Tyrosine Kinase Modulation:
Cellular Effects
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Antiproliferative Activity:
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GI₅₀ = 18μM against MCF-7 breast cancer cells.
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Synergy with doxorubicin (Combination Index = 0.82).
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Apoptosis Induction:
Industrial and Materials Applications
Polymer Additives
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Epoxy Resin Modifier:
Analytical Chemistry
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Chiral Stationary Phases:
Toxicological Profile
| Parameter | Value | Test System |
|---|---|---|
| Acute Oral LD₅₀ | >2000 mg/kg | Rat OECD 423 |
| AMES Test | Negative | TA98, TA100 strains |
| hERG Inhibition | IC₅₀ = 89μM | Patch-clamp assay |
Ecotoxicity:
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Daphnia magna 48h EC₅₀ = 12mg/L (moderately toxic).
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